Evidence Gap: Absence of Peer-Reviewed Biological or Pharmacological Data
A comprehensive search of peer-reviewed literature (PubMed, ACS, RSC, etc.) and patent databases (USPTO, EPO) for the specific compound '3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine' or its CAS number '1339360-81-4' returns no primary research articles or patents that report quantitative biological activity (e.g., IC50, EC50, Ki), physicochemical properties (e.g., LogP, solubility), or pharmacokinetic data. The compound appears exclusively in non-authoritative vendor catalogs.
| Evidence Dimension | Number of Peer-Reviewed Publications with Quantitative Data |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Not Applicable (No comparator identified) |
| Quantified Difference | Not Applicable |
| Conditions | Comprehensive literature and patent database search. |
Why This Matters
This confirms that the compound is a research tool with no established, published performance profile, making procurement decisions contingent on in-house validation rather than pre-existing evidence.
- [1] PubMed Database Search. (2026). Query: '3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine' OR '1339360-81-4'. View Source
- [2] Google Patents Search. (2026). Query: '3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine'. View Source
